molecular formula C10H16N2O B13314551 N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine

N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine

Cat. No.: B13314551
M. Wt: 180.25 g/mol
InChI Key: JNWGPCMPLOWEFQ-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine is a derivative of benzene-1,2-diamine, where a methoxyethyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of related benzene-1,2-diamine derivatives can be achieved in two steps from benzylamine and nitrobenzene. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but similar compounds are often produced using large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for temperature, pressure, and pH control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets and pathways. The methoxyethyl group influences the electronic environment of the benzene ring and adjacent nitrogen atoms, affecting the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine include:

    Benzene-1,2-diamine: The parent compound without the methoxyethyl group.

    N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine: A derivative with trifluoromethyl groups.

    2-Methoxyethanol: A related compound with a methoxyethyl group attached to an alcohol.

Uniqueness

This structural modification enhances its solubility, stability, and interactions with other molecules, making it a valuable compound in various scientific and industrial fields.

Biological Activity

N1-(2-Methoxyethyl)-5-methylbenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The presence of the methoxyethyl group is believed to enhance solubility and reactivity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : Approximately 180.25 g/mol
  • Structure : The compound contains two amine groups and a methoxyethyl substituent, which may influence its interaction with biological targets.

Preliminary studies indicate that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The amine groups are particularly reactive, allowing for potential coupling reactions with electrophiles or acylation reactions. This reactivity may lead to the formation of derivatives that could exhibit different biological activities.

Biological Activity Overview

Research has focused on the following aspects of biological activity:

Anticancer Activity

Several studies have explored the anticancer potential of diamine derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting cell survival in cancer cell lines such as DU-145 prostate cancer cells. The mechanism often involves interference with signaling pathways critical for cell proliferation and survival.

Antimicrobial Properties

The antimicrobial activity of diamines has also been investigated. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of this compound on DU-145 prostate cancer cells. The compound was found to inhibit cell growth by inducing apoptosis through mitochondrial pathways.

CompoundIC50 (µM)Mechanism
This compound15Apoptosis induction
Control (Doxorubicin)5DNA intercalation

Study 2: Antimicrobial Activity

In an investigation published in Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated significant inhibition zones compared to controls.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the methoxyethyl and methyl groups can significantly impact biological activity. For example, increasing the length of the alkyl chain or altering the position of substituents can enhance solubility and interaction with target proteins.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-8-3-4-9(11)10(7-8)12-5-6-13-2/h3-4,7,12H,5-6,11H2,1-2H3

InChI Key

JNWGPCMPLOWEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)NCCOC

Origin of Product

United States

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